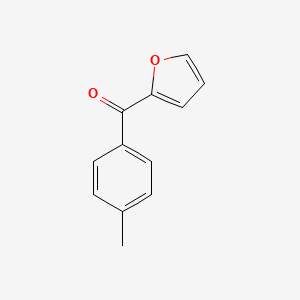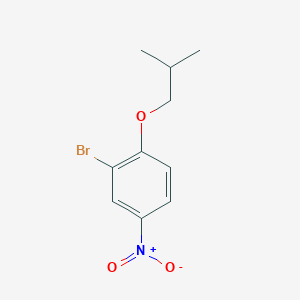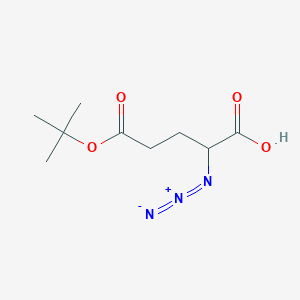
5-Tert-butyl-2,3-dihydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butyl-2,3-dihydroxybenzaldehyde (TBDH) is a naturally occurring compound found in various species of plants and fungi. It is a derivative of hydroxybenzaldehyde and is commonly used in the synthesis of other compounds. TBDH has been studied for its potential applications in scientific research, such as in the fields of drug discovery and development, nanotechnology, and biochemistry.
Aplicaciones Científicas De Investigación
Complex Formation and Oxidation Studies
5-Tert-butyl-2,3-dihydroxybenzaldehyde has been studied for its role in forming copper(II) complexes with thioether-substituted derivatives. These complexes exhibit distinct voltammetric ligand-based oxidations, indicating potential applications in electrochemistry and catalysis (Sylvestre et al., 2005).
Reduction and Oxidation Reactions
Research has demonstrated the reduction of this compound into various analogues, leading to the formation of o-benzoquinones. These compounds have shown substantial photostability, a characteristic valuable in photophysical studies (Arsenyev et al., 2016).
Synthesis Processes
The synthesis of derivatives like 5-Bromo-3-tert-butyl-2-hydroxy-benzaldehyde from this compound has been explored, indicating its utility in organic synthesis and compound modification (Du Longchao, 2013).
Quantum Chemical Analysis
Quantum chemical insights into the molecular structure and spectroscopic properties of similar compounds, like 3,5-di-tert-butyl-2-hydroxybenzaldehyde, have been obtained. These studies are critical for understanding the electronic properties and potential biological activities of these compounds (Mary & James, 2020).
Formation of Oxidovanadium(V) Complexes
Research into the formation of oxidovanadium(V) complexes using derivatives of this compound has provided insights into the structural and electronic properties of these complexes. Such studies are essential for applications in coordination chemistry and catalysis (Back et al., 2012).
Catalytic Applications
This compound derivatives have been used in synthesizing metal complexes that act as catalysts for various chemical reactions, such as the oxidation of alcohols. This application is significant in the field of green chemistry and industrial catalysis (Sutradhar et al., 2016).
Antibacterial Properties
Complexes formed with this compound and silver(I) have shown notable antibacterial activity. This research opens avenues for the development of new antibacterial agents and medical applications (Loginova et al., 2015).
Electrochemical Properties
The electrochemical properties of this compound derivatives have been studied, demonstrating their potential as redox-active compounds in various electrochemical applications (Arion et al., 2013).
Cross-Coupling Reactions
Its derivatives have been used in Suzuki cross-coupling reactions, an important methodology in organic synthesis, particularly in the pharmaceutical and agrochemical industries (Wang et al., 2014).
Electromethoxylation Studies
The electromethoxylation of similar compounds has been investigated, which is pertinent in the field of electro-organic synthesis (Nematollahi & Golabi, 2000).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is structurally related to 3,5-di-t-butylcatechol (dtcat), which is known to interact with the rat skeletal muscle ryanodine receptor calcium channel (ryrc) .
Mode of Action
It is known to participate in the synthesis of schiff base appended porphyrazine , which suggests it may interact with its targets through the formation of Schiff bases.
Biochemical Pathways
Its involvement in the synthesis of schiff base appended porphyrazine suggests it may play a role in the pathways involving these macrocyclic compounds.
Result of Action
It is known to participate in the synthesis of schiff base appended porphyrazine , which suggests it may have a role in the formation of these macrocyclic compounds.
Análisis Bioquímico
Biochemical Properties
5-Tert-butyl-2,3-dihydroxybenzaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in the synthesis of Schiff base appended porphyrazine . The compound’s interactions with enzymes such as oxidoreductases and transferases can lead to the formation of various biochemical intermediates, affecting metabolic pathways and cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the expression of genes involved in oxidative stress responses and metabolic regulation . Additionally, it may alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to form Schiff bases with amino groups in proteins and enzymes is a key aspect of its molecular mechanism . These interactions can lead to changes in enzyme activity, protein function, and gene expression, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic regulation and oxidative stress responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired metabolic function . Threshold effects have been observed, indicating that the compound’s impact on cellular processes is dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s participation in the synthesis of Schiff base appended porphyrazine highlights its role in complex biochemical reactions . Additionally, it can influence the levels of key metabolites, affecting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments . The compound’s distribution can impact its activity and function, influencing cellular processes and metabolic pathways.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s presence in particular subcellular locations can affect its activity and function, modulating enzyme activity, protein interactions, and cellular processes .
Propiedades
IUPAC Name |
5-tert-butyl-2,3-dihydroxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)8-4-7(6-12)10(14)9(13)5-8/h4-6,13-14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJIPNLUGZUVFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)O)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558034 |
Source


|
| Record name | 5-tert-Butyl-2,3-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122054-55-1 |
Source


|
| Record name | 5-tert-Butyl-2,3-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
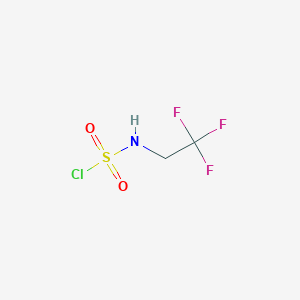
![4,6-Diamino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B1282903.png)
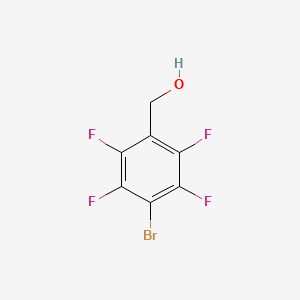
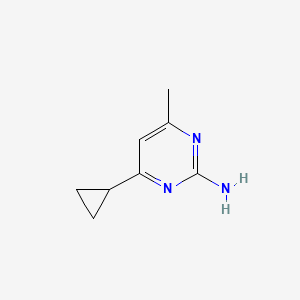

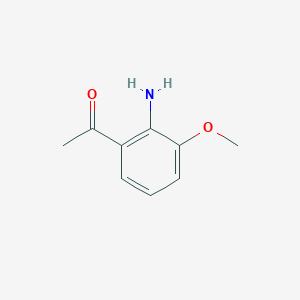
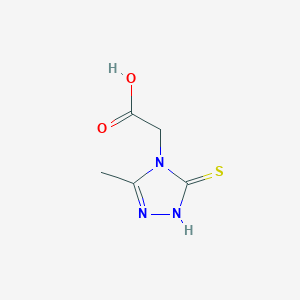
![[(Chloromethoxy)methyl]cyclopropane](/img/structure/B1282921.png)
![5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid](/img/structure/B1282922.png)
